4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline: A Critical Intermediate in HIV-1 Latency-Reversing Agents
4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline: A Critical Intermediate in HIV-1 Latency-Reversing Agents
Executive Summary
The eradication of Human Immunodeficiency Virus Type 1 (HIV-1) is fundamentally hindered by the existence of latent viral reservoirs. The "shock and kill" therapeutic paradigm aims to reactivate these dormant proviruses (the "shock") so that the infected cells can be eliminated by immune responses or viral cytopathic effects (the "kill")[1].
4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline (also known as 4-chloro-6-isopropoxy-2-methylquinoline) is a highly specialized, custom-synthesized chemical intermediate. It serves as the structural "Master Key Core" in the development of Antiviral 6 (AV6) derivatives—a novel class of Multi-Target Directed Ligands (MTDLs) designed to act as dual-mechanism latency-reversing agents (LRAs)[2]. By bridging the gap between nuclear factor of activated T cells (NFAT) activation and histone deacetylase (HDAC) inhibition, this quinoline scaffold is at the forefront of experimental HIV-1 curative pharmacology[3].
Chemical Identity & Physicochemical Profiling
Because this compound is a highly specific intermediate utilized primarily in the custom synthesis of AV6-derived MTDLs, it is typically generated in situ or synthesized on-demand in medicinal chemistry workflows[2]. Consequently, it bypasses standard commercial indexing and does not possess a universally assigned Chemical Abstracts Service (CAS) Registry Number.
Table 1: Physicochemical Properties and Identification
| Property | Value |
| IUPAC Name | 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline |
| Common Synonym | 4-Chloro-6-isopropoxy-2-methylquinoline |
| Molecular Formula | C₁₃H₁₄ClNO |
| Molecular Weight | 235.71 g/mol |
| SMILES String | CC1=NC2=CC=C(OC(C)C)C=C2C(Cl)=C1 |
| CAS Registry Number | Unassigned (Custom medicinal chemistry intermediate) |
| Role in Drug Design | Electrophilic core for nucleophilic amine substitution (C-4 position) |
The Biological Imperative: AV6 Scaffold and the "Shock and Kill" Paradigm
The original AV6 molecule was discovered via high-throughput screening as a potent LRA that reactivates latent HIV-1 without inducing global T-cell proliferation[3]. AV6 operates by requiring NFAT for early viral mRNA expression and acts synergistically with classical HDAC inhibitors (like valproic acid or vorinostat)[3].
To optimize this synergy, researchers engineered MTDLs that physically fuse the AV6 quinoline core with the zinc-binding groups (ZBGs) of HDAC inhibitors[2]. The 6-isopropoxy substitution on the quinoline ring is a critical Structure-Activity Relationship (SAR) determinant. While 6-methoxy derivatives show weak activity, substituting the C-6 position with bulkier alkoxy groups (like isopropoxy or ethoxy) modulates the lipophilicity and spatial orientation of the molecule, directly impacting its ability to release the Positive Transcription Elongation Factor b (P-TEFb) from the inactive 7SK snRNP complex[2].
Figure 1: Dual-mechanism pathway of AV6-derived MTDLs in HIV-1 latency reactivation.
Self-Validating Synthesis Protocol
The synthesis of 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline relies on the highly selective O-alkylation of 4-chloro-2-methylquinolin-6-ol[2]. As a Senior Application Scientist, it is critical to understand that this is not merely a mixing of reagents; it is a kinetically controlled system designed to favor bimolecular nucleophilic substitution (S_N2) over elimination (E2).
Quantitative Stoichiometry
Table 2: Reaction Stoichiometry for O-Alkylation
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Chloro-2-methylquinolin-6-ol | 193.63 | 1.0 | 4.0 g (20.7 mmol) | Starting Material |
| 2-Bromopropane | 122.99 | 2.0 | 5.1 g (41.4 mmol) | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 8.6 g (62.1 mmol) | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | 120.0 mL | Polar Aprotic Solvent |
Step-by-Step Methodology and Causality
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Deprotonation (Phenoxide Formation): Suspend 4.0 g of 4-chloro-2-methylquinolin-6-ol and 8.6 g of anhydrous K₂CO₃ in 120.0 mL of DMF.
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Causality: K₂CO₃ is a mild, non-nucleophilic base. It is perfectly calibrated to deprotonate the C-6 phenolic hydroxyl (pKa ~9.5) to form a reactive phenoxide anion without causing unwanted nucleophilic attack on the electron-deficient quinoline core.
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Alkylation: Add 5.1 g of 2-bromopropane dropwise to the stirring mixture.
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Causality: DMF is chosen as a polar aprotic solvent because it solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the S_N2 trajectory.
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Thermal Control: Stir the reaction mixture at exactly 40 °C for 4 hours.
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Causality: The S_N2 alkylation of a secondary halide (2-bromopropane) is in direct kinetic competition with the E2 elimination pathway (which would yield propene gas). 40 °C provides the exact thermal energy required to overcome the S_N2 activation barrier while suppressing the thermodynamically favored E2 elimination.
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Workup & Purification: Filter the reaction mixture to remove inorganic salts (KBr and unreacted K₂CO₃). Concentrate the filtrate in vacuo to remove DMF. Purify the residue via silica gel column chromatography.
Protocol Validation System
To ensure the integrity of the synthesized intermediate before proceeding to amine substitution, the protocol must be self-validating:
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In-Process TLC: Monitor the reaction via Thin-Layer Chromatography. The highly polar phenol starting material will disappear, replaced by a significantly less polar ether spot (the product).
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Mass Spectrometry (LC-MS): Confirm the exact mass. The target peak must show an m/z of[M+H]⁺ ≈ 236.1.
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Structural Confirmation (¹H NMR): Validate O-alkylation (ruling out C-alkylation) by identifying the characteristic isopropoxy signature: a septet integrating to 1H (the CH group) and a doublet integrating to 6H (the two CH₃ groups).
Figure 2: Step-by-step synthetic workflow of 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline.
References
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Ao, M., Pan, Z., Qian, Y., Tang, B., Feng, Z., Fang, H., Wu, Z., Chen, J., Xue, Y., & Fang, M. (2018). "Design, synthesis, and biological evaluation of AV6 derivatives as novel dual reactivators of latent HIV-1." RSC Advances, 8(31), 17279-17292. Available at:[Link]
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Micheva-Viteva, S., Kobayashi, Y., Edelstein, L. C., Pacchia, A. L., Lee, H. R., Graci, J. D., Breslin, J., Phelan, B. D., Miller, L. K., Colacino, J. M., Gu, Z., Ron, Y., Peltz, S. W., & Dougherty, J. P. (2011). "High-throughput screening uncovers a compound that activates latent HIV-1 and acts cooperatively with a histone deacetylase (HDAC) inhibitor." Journal of Biological Chemistry, 286(24), 21083-21091. Available at:[Link]
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Wang, Y.-K., Wei, L., Hu, W., Yu, P.-X., Li, Z., Yu, H.-P., & Li, X. (2023). "Medicinal Chemistry of Anti-HIV-1 Latency Chemotherapeutics: Biotargets, Binding Modes and Structure-Activity Relationship Investigation." Molecules, 28(1), 3. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of AV6 derivatives as novel dual reactivators of latent HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening uncovers a compound that activates latent HIV-1 and acts cooperatively with a histone deacetylase (HDAC) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
